Chain Length-Specific Efficacy: PEG4 vs. PEG6/8 in PROTAC-Mediated AURKA Degradation
In a structure-activity relationship (SAR) study of MK-5108-derived PROTACs, the linker length was systematically varied to assess impact on AURKA degradation. The PROTAC incorporating the Amino-PEG4-alcohol (PEG4) linker, designated SK2188, demonstrated the most potent degradation activity, achieving a DC50 of 3.9 nM and 89% maximal degradation (Dmax) at 24 hours [1]. This performance was superior to other linker lengths tested in the same study, establishing PEG4 as the optimal spacer length for this specific E3 ligase-target pair [1].
| Evidence Dimension | AURKA degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 3.9 nM; Dmax = 89% at 24 hours |
| Comparator Or Baseline | Other PROTACs in the series with varied PEG linker lengths; PEG4 exhibited the most potent degradation among those tested |
| Quantified Difference | PEG4 linker conferred the highest degradation potency in the series |
| Conditions | AURKA-targeting PROTACs in cellular degradation assays; MK-5108-derived PROTAC series |
Why This Matters
Demonstrates that the specific PEG4 length is not arbitrarily chosen but is a critical determinant of optimal degradation efficiency, directly influencing the selection of this linker over PEG6 or PEG8 for AURKA-targeted applications.
- [1] ProteomeXchange Consortium. Dataset PXD040389-3: Structure-Activity Relationship Study of MK-5108-derived PROTACs against AURKA. View Source
